1,1,1,3,3,5,5-Heptamethyltrisiloxane

Description

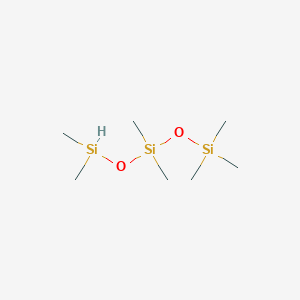

1,1,1,3,3,5,5-Heptamethyltrisiloxane (C₇H₂₂O₂Si₃) is a branched organosilicon compound characterized by a trisiloxane backbone (Si–O–Si–O–Si) with methyl groups at all terminal silicon atoms and a hydridosilyl (Si–H) group at the central silicon atom. It is a colorless liquid with a boiling point of 142°C, density of 0.819 g/mL, and molecular weight of 222.50 g/mol . Its Si–H bond enables reactivity in hydrosilylation reactions, making it a key intermediate in synthesizing surfactants, dendrimers, and polymers. It is also noted for its role as a "superspreader" in modifying polydimethylsiloxane (PDMS) surfaces to enhance wettability and reduce protein adsorption .

Properties

IUPAC Name |

dimethylsilyloxy-dimethyl-trimethylsilyloxysilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H22O2Si3/c1-10(2)8-12(6,7)9-11(3,4)5/h10H,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYMHZINPCTWSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[SiH](C)O[Si](C)(C)O[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H22O2Si3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

128147-45-5 | |

| Details | Compound: Poly[oxy(dimethylsilylene)], α-(dimethylsilyl)-ω-[(trimethylsilyl)oxy]- | |

| Record name | Poly[oxy(dimethylsilylene)], α-(dimethylsilyl)-ω-[(trimethylsilyl)oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128147-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

222.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2895-07-0 | |

| Record name | 1,1,1,3,3,5,5-Heptamethyltrisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2895-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reaction Mechanism and Procedure

The acid-catalyzed method employs concentrated sulfuric acid (98 wt%) to facilitate the condensation of methyl hydrogen silicone oil 202 (MeSi-O-SiHMe-O-SiMe) and hexamethyldisiloxane (MeSi-O-SiMe). The reaction proceeds via protonation of siloxane bonds, enabling rearrangement and formation of the target trisiloxane.

Key Steps:

-

Feedstock Ratios : Methyl hydrogen silicone oil 202 and hexamethyldisiloxane are mixed at mass ratios of 1:2 to 1:5 . Higher hexamethyldisiloxane ratios favor intermediate stabilization.

-

Catalyst Loading : Sulfuric acid is added at 0.1–1.0% of the total reactant mass. Excess catalyst accelerates side reactions, such as cyclic siloxane formation.

-

Reaction Conditions : Conducted at 25°C for 4–8 hours with vigorous stirring. Prolonged reaction times (>8 hours) reduce yield due to back-hydrolysis.

-

Workup : The mixture is neutralized with 5% sodium bicarbonate , followed by distillation to isolate the product at >99% purity.

Optimization and Yield Analysis

Experimental data from the patent CN105503931A demonstrate the impact of reactant ratios and catalyst concentration on yield (Table 1).

Table 1: Yield Variation with Reaction Parameters

| Mass Ratio (Silicone Oil 202 : Hexamethyldisiloxane) | Catalyst Loading (% HSO) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1:2 | 0.5 | 4 | 42 |

| 1:3 | 0.5 | 6 | 36 |

| 1:5 | 0.1 | 6 | 15 |

The optimal balance between cost and efficiency occurs at a 1:2 mass ratio and 0.5% catalyst loading , achieving a 42% yield. Lower yields at higher hexamethyldisiloxane ratios (e.g., 1:5) suggest competitive oligomerization pathways.

Platinum-Catalyzed Hydrosilylation

Reaction Design and Catalysis

An alternative route involves hydrosilylation of 1-octene with hexamethyldisiloxane using platinum complexes (e.g., Karstedt’s catalyst). This method targets derivatives like 1,1,1,3,5,5,5-heptamethyl-3-octyltrisiloxane but provides insights into trisiloxane functionalization.

Key Steps:

Challenges and Selectivity

While platinum catalysis offers precise control, side reactions such as β-hydride elimination or isomerization can occur, necessitating strict temperature control. Industrial applications often use continuous flow reactors to mitigate these issues.

Comparative Evaluation of Methods

Cost and Scalability

-

Sulfuric Acid Method :

-

Advantages : Low-cost catalyst ($0.50/kg), simple setup, and compatibility with batch reactors.

-

Limitations : Moderate yields (15–42%), acidic waste generation.

-

-

Platinum Catalysis :

Chemical Reactions Analysis

1,1,1,3,3,5,5-Heptamethyltrisiloxane undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form silanols and siloxanes.

Reduction: It can be reduced to form silanes.

Substitution: It can undergo substitution reactions with halogens and other nucleophiles.

Common reagents used in these reactions include platinum complexes, halogens, and reducing agents such as lithium aluminum hydride . Major products formed from these reactions include silanols, siloxanes, and silanes .

Scientific Research Applications

Organic Synthesis

1,1,1,3,3,5,5-Heptamethyltrisiloxane is primarily used as a reagent in organic synthesis. It serves as a reducing agent in various chemical reactions:

- Aromatic C-H Silylation : It is employed in the platinum-catalyzed silylation of arenes. This process enhances the reactivity of aromatic compounds and facilitates further functionalization .

- Synthesis of Monosiloxy Esters : The compound can be used to synthesize monosiloxy esters with different acids, which are valuable intermediates in organic chemistry.

Catalysis

The compound has been investigated for its catalytic properties:

- Reduction Reactions : It acts as a reducing agent in the presence of anionic rhodium complexes. Studies have shown that it can effectively reduce various substrates in biphasic systems .

Agricultural Applications

This compound is also utilized as an agricultural adjuvant:

- Sensory Performance Enhancer : It enhances the performance of agricultural formulations by improving the spreading and adhesion properties of pesticide sprays .

Surfactants

The compound is a precursor for polyether-modified trisiloxanes which are used as surfactants:

- Coating Additives : These surfactants are employed in coatings to improve wetting and spreading properties. They are particularly useful in formulations requiring high-performance characteristics.

Polymer Chemistry

In polymer chemistry, this compound serves as a building block for:

- Siloxane-Terminated Polymers : These polymers exhibit unique thermal and mechanical properties suitable for high-performance materials used in various industries.

Case Study 1: Aromatic C-H Silylation

A study demonstrated the effectiveness of this compound in the silylation of phenolic compounds. The reaction yielded high selectivity and efficiency under mild conditions using a platinum catalyst. The resulting silylated products were further functionalized to produce valuable intermediates for pharmaceuticals.

| Reaction Type | Catalyst Used | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Aromatic C-H Silylation | Platinum Complex | 85 | 90 |

Case Study 2: Agricultural Adjuvant Performance

In agricultural formulations containing herbicides and fungicides, the inclusion of this compound improved the efficacy of active ingredients by enhancing their spreadability on leaf surfaces. Field trials indicated a significant increase in pest control effectiveness compared to formulations without the siloxane.

| Treatment Group | Efficacy (%) | Control Group Efficacy (%) |

|---|---|---|

| With Heptamethyltrisiloxane | 95 | 75 |

Mechanism of Action

The mechanism of action of 1,1,1,3,3,5,5-Heptamethyltrisiloxane involves its interaction with various molecular targets and pathways. For example, in hydrosilylation reactions, it acts as a hydride donor, facilitating the addition of silicon-hydrogen bonds to alkenes . In biological systems, it can interact with cell membranes and proteins, enhancing the permeability and efficacy of bioactive compounds .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 1,1,1,3,3,5,5-Heptamethyltrisiloxane with structurally related trisiloxanes:

Key Observations:

- The Si–H bond enables hydrosilylation, a critical reaction for surfactant synthesis .

- Thermal Stability : this compound decomposes above 685 K, as shown by thermogravimetric analysis (TGA), whereas phenyl-substituted derivatives (e.g., 1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisiloxane) may exhibit higher thermal stability due to aromatic substituents .

- Density and Reactivity : Lower density (0.819 g/mL) compared to linear siloxanes enhances its utility in coatings and surfactants .

Biological Activity

1,1,1,3,3,5,5-Heptamethyltrisiloxane (HMTS) is a siloxane compound that has garnered attention for its biological activity, particularly in antimicrobial and anti-inflammatory contexts. This article provides a detailed overview of its biological properties based on recent research findings.

Chemical Structure and Properties

HMTS is characterized by its unique siloxane backbone with seven methyl groups attached to three silicon atoms. This structure contributes to its chemical stability and potential bioactivity. The molecular formula is , and it exhibits properties typical of siloxanes, such as low surface tension and hydrophobicity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of HMTS. Notably:

- Antimicrobial Efficacy : HMTS demonstrated significant antimicrobial activity against various bacterial strains. A study reported that HMTS showed effective inhibition against Streptococcus mutans, a common pathogen associated with dental caries. The minimal inhibitory concentration (MIC) was determined to be 100 mg/L, indicating a potent antimicrobial effect at relatively low concentrations .

- Presence in Natural Extracts : HMTS was identified as the most abundant antimicrobial compound (92.87%) in the methanolic extract of Murex tribulus, a marine gastropod. The extract exhibited notable anti-inflammatory responses alongside its antimicrobial activity .

Anti-inflammatory Activity

The anti-inflammatory potential of HMTS has been explored through various assays:

- Inhibition Assays : In vitro studies indicated that HMTS exhibited significant inhibition in proteinase activity (53.50% at 1000 µg/ml) and lipoxygenase activity (75.42% at 1000 µg/ml). These results suggest that HMTS can modulate inflammatory processes effectively .

- Mechanism of Action : The mechanism behind the anti-inflammatory action may involve the inhibition of specific enzymes involved in the inflammatory pathway. This suggests potential therapeutic applications for HMTS in managing inflammatory diseases.

Table 1: Summary of Biological Activities of HMTS

Environmental Considerations

While the biological activities of HMTS are promising, it is essential to consider its environmental impact. Studies have indicated that trisiloxanes can accumulate in aquatic environments and may affect non-target organisms, including pollinators . Therefore, understanding both the beneficial and potentially harmful effects of HMTS is crucial for its application in various fields.

Q & A

Q. What are the optimized synthetic routes for 1,1,1,3,3,5,5-Heptamethyltrisiloxane, and how do reaction conditions influence yield?

The synthesis of this compound (MDHM) typically involves hydrosilylation or hydrolysis-condensation of methylchlorosilanes. Key variables include catalyst type (e.g., Pt-based catalysts like dichloro(1,5-cyclooctadiene)platinum(II)), solvent choice (e.g., toluene), and stoichiometric ratios of reactants. For example, hydrosilylation with methylpropenyl polyether under alkaline conditions achieved a 50% yield for intermediates, while hydrolysis-condensation methods require precise pH control to minimize side products . Response surface methodology (RSM) has been applied to optimize parameters such as temperature (60°C), reaction time (overnight), and siloxane-to-polyether ratios, demonstrating that excess siloxane improves conversion rates .

Q. How is this compound characterized structurally and functionally?

Structural characterization relies on nuclear magnetic resonance (¹H NMR, ²⁹Si NMR) and mass spectrometry (MALDI-TOF MS). For instance, ¹H NMR identifies Si-H and methyl group peaks at δ 0.1–0.3 ppm and δ 4.7 ppm (Si-H), respectively . Functional properties like surface tension (18.68 mN/m) and critical micelle concentration (CMC, 78 mg/L) are measured using pendant drop tensiometry and conductivity methods. Hydrolysis stability is assessed by monitoring pH-dependent degradation over 60 days, showing stability under neutral/alkaline conditions but sensitivity to acidic environments .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic hydrosilylation of this compound in silicone surfactant synthesis?

Hydrosilylation with MDHM involves platinum-catalyzed addition of Si-H bonds to alkenes. Kinetic studies reveal a first-order dependence on siloxane concentration (0.747–1.495 M) and zero-order dependence on catalyst loading above a threshold. Competing pathways include oxidative addition of Si-H to Pt and subsequent alkene insertion. For example, iridium-polyhydride catalysts exhibit higher turnover frequencies (TOFs) than Wilkinson’s catalyst, attributed to stronger metal-silicon interactions and reduced steric hindrance . Side reactions like disiloxane redistribution are minimized by using anhydrous solvents and inert atmospheres .

Q. How do modifications to the siloxane backbone influence the physicochemical properties of MDHM-derived surfactants?

Grafting hydrophilic polyether segments (e.g., methylpropenyl polyether) onto MDHM’s main chain enhances hydrophilicity and reduces surface tension. The degree of polymerization (e.g., EO(7)) directly correlates with CMC values: longer polyether chains increase hydrophilicity but reduce surfactant efficiency. Alkali resistance is achieved by introducing nonionic groups (e.g., hydroxyl-terminated polyethers), which prevent hydrolysis of Si-O-Si linkages in alkaline media. These modifications are validated via TGA (thermal stability up to 200°C) and dynamic light scattering (DLS) for micelle size distribution .

Q. What computational or experimental methods resolve contradictions in reactivity data for MDHM in catalytic systems?

Discrepancies in reaction efficiencies (e.g., Si-H conversion rates between Rh and Pt catalysts) are addressed through density functional theory (DFT) calculations and kinetic isotope effects (KIE). For example, DFT reveals that Rh complexes exhibit lower activation barriers (ΔG‡ = 15–20 kJ/mol) for Si-H bond activation compared to Pt (ΔG‡ = 25–30 kJ/mol). Experimental validation via time-resolved IR spectroscopy confirms intermediate metal-hydride species, reconciling divergent catalytic performances .

Q. How is MDHM’s toxicity profile assessed, and what precautions are recommended for laboratory handling?

Toxicity studies using gas chromatography-mass spectrometry (GC-MS) identify respiratory irritation risks and organ-specific toxicity in animal models. Safety protocols include using fume hoods, nitrile gloves, and flame-resistant storage (flash point = 27.8°C). MDHM is classified under UN 1993 (flammable liquid), requiring inert gas purging during transfers and secondary containment to prevent spills .

Methodological Recommendations

- Synthesis Optimization : Use RSM to model interactions between temperature, catalyst loading, and siloxane/polyether ratios for maximum yield .

- Characterization : Combine NMR with surface tension measurements to correlate structural modifications with surfactant performance .

- Catalysis : Prefer Rh or Ir catalysts for high TOFs in hydrosilylation; validate mechanisms via isotopic labeling .

- Safety : Implement static grounding and explosion-proof equipment to mitigate flammability risks during scale-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.